5,7-Diacetoxy-3,4',8-trimethoxyflavone 5,7-Diacetoxy-3,4',8-trimethoxyflavone
Brand Name: Vulcanchem
CAS No.: 5128-43-8
VCID: VC20778438
InChI: InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3
SMILES: CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C
Molecular Formula: C22H20O9
Molecular Weight: 428.4 g/mol

5,7-Diacetoxy-3,4',8-trimethoxyflavone

CAS No.: 5128-43-8

Cat. No.: VC20778438

Molecular Formula: C22H20O9

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-Diacetoxy-3,4',8-trimethoxyflavone - 5128-43-8

Specification

CAS No. 5128-43-8
Molecular Formula C22H20O9
Molecular Weight 428.4 g/mol
IUPAC Name [7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate
Standard InChI InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3
Standard InChI Key PKVJLPXCFDHGEY-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C
Canonical SMILES CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C
Appearance Yellow powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator